Cas no 94248-43-8 (Phenol,4,4'-[(4-hydroxyphenyl)-1-methyldecylidene]bis- (9CI))
![Phenol,4,4'-[(4-hydroxyphenyl)-1-methyldecylidene]bis- (9CI) structure](https://nl.kuujia.com/scimg/cas/94248-43-8x500.png)
94248-43-8 structure
Productnaam:Phenol,4,4'-[(4-hydroxyphenyl)-1-methyldecylidene]bis- (9CI)
Phenol,4,4'-[(4-hydroxyphenyl)-1-methyldecylidene]bis- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- Phenol,4,4'-[(4-hydroxyphenyl)-1-methyldecylidene]bis- (9CI)
- 4,4'-[(4-hydroxyphenyl)-1-methyldecylidene]bisphenol
- NS00093681
- EINECS 304-315-7
- 4,4'-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol
- DTXSID00897417
- 94248-43-8
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- Inchi: InChI=1S/C29H36O3/c1-29(24-12-18-27(31)19-13-24,25-14-20-28(32)21-15-25)22-8-6-4-2-3-5-7-9-23-10-16-26(30)17-11-23/h10-21,30-32H,2-9,22H2,1H3
- InChI-sleutel: DCFMUIBWZBZJAR-UHFFFAOYSA-N
- LACHT: CC(CCCCCCCCCC1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Berekende eigenschappen
- Exacte massa: 432.26644501g/mol
- Monoisotopische massa: 432.26644501g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 12
- Complexiteit: 461
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 60.7Ų
- Oppervlakte lading: 0
- Aantal tautomers: 6
- XLogP3: 9.4
Phenol,4,4'-[(4-hydroxyphenyl)-1-methyldecylidene]bis- (9CI) Gerelateerde literatuur
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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